molecular formula C9H10BrFO B1406969 4-Bromo-1-(2-fluoroethoxy)-2-methylbenzene CAS No. 1520395-23-6

4-Bromo-1-(2-fluoroethoxy)-2-methylbenzene

Cat. No.: B1406969
CAS No.: 1520395-23-6
M. Wt: 233.08 g/mol
InChI Key: YZKFMQHUQLLAGO-UHFFFAOYSA-N
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Description

4-Bromo-1-(2-fluoroethoxy)-2-methylbenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a bromine atom, a fluoroethoxy group, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(2-fluoroethoxy)-2-methylbenzene typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-methylphenol and 2-fluoroethanol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

    Reaction Mechanism: The phenol group of 4-bromo-2-methylphenol undergoes nucleophilic substitution with 2-fluoroethanol, resulting in the formation of the desired ether compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2-fluoroethoxy)-2-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

    Reduction Reactions: The aromatic ring can be hydrogenated under high pressure in the presence of a catalyst like palladium on carbon (Pd/C).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Major Products

    Substitution: Formation of compounds like 4-azido-1-(2-fluoroethoxy)-2-methylbenzene.

    Oxidation: Formation of 4-bromo-1-(2-fluoroethoxy)-2-methylbenzoic acid.

    Reduction: Formation of 4-bromo-1-(2-fluoroethoxy)-2-methylcyclohexane.

Scientific Research Applications

4-Bromo-1-(2-fluoroethoxy)-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2-fluoroethoxy)-2-methylbenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The fluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-(2-chloroethoxy)-2-methylbenzene: Similar structure but with a chlorine atom instead of fluorine.

    4-Bromo-1-(2-methoxyethoxy)-2-methylbenzene: Contains a methoxyethoxy group instead of fluoroethoxy.

    4-Bromo-1-(2-ethoxy)-2-methylbenzene: Lacks the halogen atom in the ethoxy group.

Uniqueness

4-Bromo-1-(2-fluoroethoxy)-2-methylbenzene is unique due to the presence of the fluoroethoxy group, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-bromo-1-(2-fluoroethoxy)-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c1-7-6-8(10)2-3-9(7)12-5-4-11/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKFMQHUQLLAGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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